N-(2,5-difluorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
描述
BenchChem offers high-quality N-(2,5-difluorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-difluorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
N-(2,5-difluorophenyl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O3/c1-18-7-9(12(21-2)6-13(18)19)14(20)17-11-5-8(15)3-4-10(11)16/h3-7H,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTXYYZGXQRNSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NC2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2,5-difluorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and neuroprotection. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Common Name | N-(2,5-difluorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide |
| CAS Number | 2034379-25-2 |
| Molecular Formula | C14H12F2N2O3 |
| Molecular Weight | 294.25 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cancer progression and neurodegenerative diseases. The compound's structure allows it to bind effectively to these targets, leading to significant biological effects.
Anticancer Activity
Research indicates that N-(2,5-difluorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide exhibits anticancer properties by inducing apoptosis in cancer cells. For instance, in vitro studies demonstrated that the compound showed cytotoxic effects against several cancer cell lines, including FaDu (hypopharyngeal tumor) cells. The mechanism involves the activation of apoptotic pathways and the inhibition of cell proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the fluorophenyl and methoxy groups significantly influence its biological activity:
- Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to target proteins.
- Methoxy Group : The methoxy substituent appears to play a role in stabilizing the molecular structure and enhancing its solubility in biological systems.
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of N-(2,5-difluorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide on various cancer cell lines. The results indicated that it induced significant apoptosis at concentrations lower than those required for traditional chemotherapeutics .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The findings suggested that it could reduce oxidative stress markers and improve cell viability in neuronal cultures exposed to harmful agents .
科学研究应用
Medicinal Chemistry Applications
1. Antihypertensive Agents
Dihydropyridines are well-known for their role as calcium channel blockers, which are effective in treating hypertension. Compounds like N-(2,5-difluorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide may exhibit similar properties, potentially leading to the development of new antihypertensive medications. The fluorine substituents on the phenyl ring can enhance lipophilicity and bioavailability, making them suitable candidates for further pharmacological studies.
2. Antioxidant Properties
Research indicates that dihydropyridine derivatives have antioxidant activities. The specific structure of N-(2,5-difluorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide may contribute to its ability to scavenge free radicals and reduce oxidative stress in biological systems. Such properties are crucial for developing therapeutic agents aimed at conditions linked to oxidative damage.
3. Neuroprotective Effects
Preliminary studies suggest that compounds in this class may possess neuroprotective effects. By modulating calcium influx and reducing excitotoxicity, they could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Investigating the neuroprotective mechanisms of N-(2,5-difluorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide could lead to significant advancements in neuropharmacology.
Biological Research Applications
1. Drug Design and Development
The compound serves as a valuable scaffold in drug design due to its structural versatility. Researchers can modify its functional groups to optimize potency and selectivity towards specific biological targets. The presence of the difluorophenyl moiety enhances the compound's interaction with target proteins through improved binding affinity.
2. Study of Metabolic Pathways
N-(2,5-difluorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide can be utilized in metabolic studies to understand how similar compounds are metabolized by biological systems. Insights gained from these studies can inform future drug development efforts and predict potential side effects.
Case Studies and Research Findings
常见问题
Basic Research Questions
Q. What are the standard methods for synthesizing N-(2,5-difluorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide, and how are intermediates characterized?
- Methodology : The synthesis typically involves multi-step organic reactions, such as condensation of pyridine derivatives with fluorophenyl groups. Intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). For fluorinated analogs, ¹⁹F NMR is critical to confirm substitution patterns . Advanced analytical techniques like X-ray crystallography may resolve structural ambiguities .
Q. How is the purity of this compound validated, and what analytical techniques are prioritized?
- Methodology : Purity validation employs reversed-phase HPLC with UV detection (λ = 254 nm) and gas chromatography-mass spectrometry (GC-MS). For fluorinated compounds, inductively coupled plasma mass spectrometry (ICP-MS) can detect trace metal impurities. Method validation follows ICH guidelines, including linearity, precision, and limit of detection (LOD) studies .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodology : Initial screens include enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (MTT or ATP-based luminescence). Dose-response curves (IC₅₀) and selectivity indices are calculated. Fluorinated compounds often require solubility optimization in dimethyl sulfoxide (DMSO) or cyclodextrin-based carriers .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and reduce byproducts in large-scale reactions?
- Methodology : Reaction kinetics studies (e.g., via in-situ FTIR or Raman spectroscopy) identify rate-limiting steps. Solvent optimization (e.g., switching from THF to DMF) or catalytic systems (e.g., palladium-based catalysts for coupling reactions) enhance efficiency. Process analytical technology (PAT) ensures real-time monitoring .
Q. How should researchers resolve contradictory data between computational binding predictions and experimental IC₅₀ values?
- Methodology : Re-evaluate molecular docking parameters (e.g., force fields, solvation models) using software like AutoDock Vina. Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics. Consider off-target effects via proteome-wide affinity profiling .
Q. What strategies mitigate degradation of the dihydropyridine core under varying pH and temperature conditions?
- Methodology : Stability studies using accelerated degradation protocols (40°C/75% RH for 6 months) with HPLC monitoring. Formulation with antioxidants (e.g., ascorbic acid) or lyophilization improves shelf life. Solid-state characterization (DSC, TGA) identifies polymorphic transitions .
Q. How can structure-activity relationships (SAR) be systematically explored for fluorinated analogs?
- Methodology : Synthesize derivatives with varying fluorine positions (para vs. ortho) and electron-withdrawing groups. Use comparative molecular field analysis (CoMFA) to correlate substituent effects with bioactivity. Validate with in vivo pharmacokinetic studies (Cmax, AUC) .
Q. What advanced spectroscopic techniques resolve ambiguities in the compound’s tautomeric forms?
Featured Recommendations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
